2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide is a compound that has garnered interest in various fields, notably in chemistry, biology, and potentially medicine, due to its unique chemical structure and properties.
Propriétés
Numéro CAS |
1252825-68-5 |
|---|---|
Formule moléculaire |
C21H25N3O3S |
Poids moléculaire |
399.51 |
Nom IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-4-6-11-23-20(26)19-17(10-12-28-19)24(21(23)27)14-18(25)22(5-2)16-9-7-8-15(3)13-16/h7-10,12-13H,4-6,11,14H2,1-3H3 |
Clé InChI |
KYHXAJQALDOWHA-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CC)C3=CC=CC(=C3)C |
Solubilité |
not available |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step organic synthesis
Formation of Thieno[3,2-d]pyrimidine: : The synthesis begins with the cyclization of appropriate thiophene and pyrimidine precursors under acidic conditions.
Butylation: : Introduction of the butyl group is achieved via alkylation reactions using butyl halides.
Acetamidation: : The final step involves the acetamidation reaction, where N-ethyl-N-(3-methylphenyl)amine is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
While specific industrial methods for large-scale production may vary, they generally follow the principles of the synthetic routes described above, with optimizations for yield and cost-effectiveness. Catalysts and solvents are chosen to ensure the reactions proceed efficiently and safely at scale.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Where the compound can react with oxidizing agents to form oxidized derivatives.
Reduction: : The compound can be reduced under specific conditions, potentially altering its pharmacological or chemical properties.
Substitution: : Various substitution reactions can occur at the acetamide or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents might include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophilic and nucleophilic substitution reactions can use reagents like halides, amines, or other nucleophiles.
Major Products
Oxidation Products: : Potential formation of sulfoxides or sulfones.
Reduction Products: : Derivatives with altered functional groups, such as amines from nitro reductions.
Substitution Products: : Various substituted derivatives depending on the reacting nucleophile or electrophile.
Applications De Recherche Scientifique
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide has notable applications in scientific research:
Chemistry: : As a novel scaffold for the synthesis of complex molecules.
Biology: : Potential for use in biological assays and as a probe in enzyme inhibition studies.
Medicine: : Investigated for its pharmacological properties, potentially acting as a drug candidate for various diseases.
Industry: : Utilized in the development of specialty chemicals and intermediates for pharmaceutical synthesis.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application and target:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: : Could influence various biochemical pathways, such as those involved in cell signaling or metabolism, based on its structural similarity to known bioactive molecules.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide stands out due to its specific functional groups and structural features:
Unique Features: : The combination of butyl, thieno[3,2-d]pyrimidine, and acetamide groups.
Similar Compounds: : Other thieno[3,2-d]pyrimidine derivatives or acetamide-containing molecules may exhibit overlapping properties, but with distinct biological or chemical activities.
By dissecting the structure and exploring its reactions, we gain a deeper understanding of this compound's potential and versatility in various applications. Fascinating stuff!
Activité Biologique
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide is a synthetic organic molecule characterized by its unique thieno[3,2-d]pyrimidine structure. This structure is known for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thieno[3,2-d]pyrimidine core with a butyl substituent and an ethyl group linked to an acetamide moiety. The unique combination of these functional groups contributes to its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3S |
| Molecular Weight | 364.47 g/mol |
| Structure Type | Thieno[3,2-d]pyrimidine |
| Functional Groups | Butyl, Ethyl, Acetamide |
Biological Activities
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities. The following subsections detail specific activities observed in studies involving this compound.
Antimicrobial Activity
Studies have shown that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains, suggesting that the target compound may also exhibit such activity due to its structural similarities.
Anticancer Properties
The compound has been evaluated for its potential anticancer effects. Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth. For example:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors associated with cancer progression.
- Case Study : In vitro studies demonstrated that compounds with similar structures reduced cell viability in cancer cell lines by inducing apoptosis.
Enzyme Inhibition
Thieno[3,2-d]pyrimidines have been studied for their ability to inhibit enzymes critical for metabolic processes. The target compound may interact with enzymes involved in lipid metabolism or signaling pathways related to cancer and inflammation.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed significant inhibition zones compared to control groups, indicating potential as a therapeutic agent against infections.
-
Anticancer Activity Assessment :
- Objective : Assess cytotoxic effects on human cancer cell lines.
- Results : IC50 values indicated potent cytotoxicity at low concentrations, suggesting further investigation into its mechanism of action is warranted.
Q & A
Q. What are the recommended synthetic routes for 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting with substituted thieno[3,2-d]pyrimidinone intermediates. Key steps include:
- Step 1 : Alkylation of the thienopyrimidinone core using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the 3-butyl group .
- Step 2 : Acetamide coupling via nucleophilic substitution between the activated carbonyl group and N-ethyl-N-(3-methylphenyl)amine, using EDCI/HOBt as coupling agents in anhydrous DCM .
- Optimization : Reaction yields improve with controlled stoichiometry (1:1.2 molar ratio of core to amine) and inert atmosphere (N₂) to prevent oxidation. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm regiochemistry of the butyl group (δ ~1.2–1.6 ppm for CH₂CH₂CH₂CH₃) and acetamide protons (δ ~3.3 ppm for N-CH₂-CO) .
- HPLC-MS : Verify molecular ion peak (m/z ~443.5 [M+H]⁺) and retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water + 0.1% formic acid) .
- XRD : For crystalline derivatives, compare unit cell parameters with analogous thienopyrimidinone structures .
Q. What purification strategies are effective for removing by-products like unreacted amines or alkylation agents?
- Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane to isolate the non-polar product from polar by-products (e.g., excess K₂CO₃) .
- Recrystallization : Employ ethanol/water mixtures (70:30 v/v) to precipitate high-purity crystals .
- Flash Chromatography : Optimize solvent gradients (e.g., hexane → EtOAc) to resolve closely eluting impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents (e.g., butyl, 3-methylphenyl)?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with shorter/longer alkyl chains (e.g., propyl, pentyl) or substituted aryl groups (e.g., 4-fluorophenyl) .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence polarization or SPR to quantify binding affinity .
- Data Analysis : Apply multivariate regression to correlate substituent hydrophobicity (logP) or steric bulk (Taft parameters) with activity .
Q. What computational approaches are suitable for predicting binding modes or metabolic stability?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., COX-2, EGFR). Focus on hydrogen bonding with the acetamide moiety and hydrophobic contacts with the butyl group .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity (e.g., electron density at the dioxo group) .
- ADMET Prediction : Employ QikProp or SwissADME to estimate metabolic liabilities (e.g., CYP3A4-mediated oxidation of the butyl chain) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .
- Orthogonal Validation : Cross-verify results using alternate methods (e.g., SPR vs. fluorescence for binding affinity; LC-MS vs. radiometric assays for metabolic stability) .
- Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent (DMSO %), temperature, and cell line genetic drift .
Methodological Best Practices
Q. What experimental design principles should guide dose-response studies in cell-based assays?
- Answer :
- Dose Range : Use 10-fold serial dilutions (e.g., 0.1–100 μM) to capture sigmoidal curves. Include vehicle controls (e.g., 0.1% DMSO) .
- Replicates : Perform triplicate measurements per dose to assess variability. Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
- Counter-Screens : Test against unrelated targets (e.g., hERG, tubulin) to rule out off-target effects .
Q. How can researchers optimize solubility and stability for in vivo studies?
- Answer :
- Solubility Screening : Test in PBS, PEG-400, and cyclodextrin solutions. Use dynamic light scattering (DLS) to monitor aggregation .
- Stability Profiling : Incubate in plasma (human/rodent) at 37°C for 24h; quantify degradation via LC-MS. Add antioxidants (e.g., ascorbic acid) if oxidation is observed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
